molecular formula C18H19N3O3S B560515 4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide CAS No. 280112-24-5

4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide

Cat. No. B560515
M. Wt: 357.428
InChI Key: QSZAFLFWFQTCJK-UHFFFAOYSA-N
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Description

“4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide” is a chemical compound with the molecular formula C18H19N3O3S . Its CAS number is 280112-24-5 .


Physical And Chemical Properties Analysis

While the exact physical and chemical properties of this compound are not available, some basic properties such as its molecular weight (357.42700 ) and molecular formula (C18H19N3O3S ) are known.

Scientific Research Applications

Antibacterial and Antifungal Activities

A significant application of derivatives of 4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide is in antimicrobial activities. Research has shown that such compounds exhibit potent antibacterial and antifungal effects. For instance, synthesized compounds were screened for in vitro activities against various bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans (Desai, Dodiya, & Shihora, 2011). Additionally, compounds with a similar chemical structure have shown promising activity against Mycobacterium tuberculosis, indicating potential applications in antitubercular therapy (Umamatheswari & Sankar, 2017).

Antitumor Activities

Compounds related to 4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide have been studied for their antitumor properties. For instance, novel 4(3H)-quinazolinone derivatives have been synthesized and screened for potential antitumor activities, indicating the relevance of this compound class in cancer research (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).

Analgesic Activity

Derivatives of this compound have also been identified to possess analgesic activities. Specifically, a series of related compounds have been synthesized and evaluated, with some showing high analgesic activity. This suggests potential applications in pain management (Ukrainets, Petrushova, Dzyubenko, & Sim, 2014).

Antimicrobial Activity Against Tuberculosis

In addition to general antibacterial properties, specific activity against tuberculosis-causing bacteria has been observed. Compounds similar in structure have demonstrated good antitubercular activity, which could be significant in the fight against tuberculosis (Katagi, Bolakatti, Badiger, Satyanarayana, Mamledesai, & Sujatha, 2013).

COX-2 Inhibitor

One study highlighted the synthesis of a derivative of this compound with high selectivity for cyclooxygenase-2 (COX-2) inhibition, indicating potential application in anti-inflammatory drugs (Sherif, El-asmy, & Lotfy, 2012).

properties

IUPAC Name

4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10(2)9-21-13-7-5-4-6-12(13)15(22)14(17(21)24)16(23)20-18-19-8-11(3)25-18/h4-8,10,22H,9H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZAFLFWFQTCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide

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